Cas no 82-44-0 (1-Chloroanthraquinone)

1-Chloroanthraquinone structure
1-Chloroanthraquinone structure
Produktname:1-Chloroanthraquinone
CAS-Nr.:82-44-0
MF:C14H7ClO2
MW:242.6571829319
MDL:MFCD00001189
CID:34271
PubChem ID:24892317

1-Chloroanthraquinone Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 1-Chloroanthracene-9,10-dione
    • 1-Chloroanthraquinone
    • 1-Chloro-9,10-anthracenedione
    • 1-Chloro anthraquinone
    • Anthraquinone, 1-chloro-
    • 9,10-Anthracenedione, 1-chloro-
    • 1-Chloranthrachinon
    • 1-Chloranthrachinon [Czech]
    • alpha-Chloroanthraquinone
    • alpha-Monochloroanthraquinone
    • .alpha.-Chloroanthraquinone
    • .alpha.-Monochloroanthraquinone
    • 96S5SQV15V
    • BOCJQSFSGAZAPQ-UHFFFAOYSA-N
    • Q27271927
    • 1-Chloroanthra-9,10-quinone
    • AC-10631
    • AS-59737
    • InChI=1/C14H7ClO2/c15-11-7-3-6-10-12(11)14(17)9-5-2-1-4-8(9)13(10)16/h1-7
    • WLN: L C666 BV IVJ DG
    • Chloroanthraquinone
    • Chloro-9,10-anthracenedione
    • FT-0607644
    • CS-W010272
    • NSC-30428
    • C14H7ClO2
    • 9,10-Anthracenedione, chloro-
    • .ALPHA.-CHLOROANTHRAQUINONE [HSDB]
    • LS-20647
    • 1-chloranthraquinon
    • Tox21_303937
    • F87551
    • BRN 1912752
    • EINECS 201-421-4
    • 1-Chloranthrachinon (czech).alpha.-chloroanthraquinone
    • HSDB 2565
    • DTXCID4031144
    • NSC30428
    • 9, 1-chloro-
    • 1-Chloroanthraquinone, 98%
    • AI3-38116
    • NSC-5138
    • CAS-82-44-0
    • A840334
    • DTXSID7052571
    • CHEMBL3560876
    • UNII-96S5SQV15V
    • 82-44-0
    • C14-H7-Cl-O2
    • 1-chloro-anthraquinone
    • 1-Chloroanthra-9,10-quinone #
    • MFCD00001189
    • NSC5138
    • AMY31054
    • 4-07-00-02559 (Beilstein Handbook Reference)
    • AKOS003632854
    • 1-chloranylanthracene-9,10-dione
    • SCHEMBL36815
    • 26264-07-3
    • NSC 30428
    • STK396664
    • W-104176
    • 1-chloro-9,10-dihydroanthracene-9,10-dione
    • 3-BROMO-4-TRIMETHYLSILANYL-1H-PYRAZOLE
    • NCGC00357175-01
    • 1-Chloro-9,10-anthraquinone
    • AE-641/00185034
    • 1-chloro-anthracene-9,10-dione
    • 1-Chloro-9,10-anthracenedione (ACI)
    • Anthraquinone, 1-chloro- (6CI, 7CI, 8CI)
    • NSC 5138
    • α-Chloroanthraquinone
    • α-Monochloroanthraquinone
    • SY017615
    • NS00038200
    • DB-056613
    • 1-Chloro-9,10-anthracenedione; 1-Chloro-9,10-anthraquinone; NSC 30428; NSC 5138; alpha-Chloroanthraquinone; alpha-Monochloroanthraquinone
    • MDL: MFCD00001189
    • Inchi: 1S/C14H7ClO2/c15-11-7-3-6-10-12(11)14(17)9-5-2-1-4-8(9)13(10)16/h1-7H
    • InChI-Schlüssel: BOCJQSFSGAZAPQ-UHFFFAOYSA-N
    • Lächelt: O=C1C2C(=C(C=CC=2)Cl)C(=O)C2C1=CC=CC=2
    • BRN: 1912752

Berechnete Eigenschaften

  • Genaue Masse: 242.01300
  • Monoisotopenmasse: 242.013457
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 2
  • Schwere Atomanzahl: 17
  • Anzahl drehbarer Bindungen: 0
  • Komplexität: 352
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Oberflächenladung: 0
  • Tautomerzahl: nichts
  • XLogP3: 4
  • Topologische Polaroberfläche: 34.1

Experimentelle Eigenschaften

  • Farbe/Form: Gelbe Nadelkristalle, Industrieprodukte sind hellgelbes Pulver.
  • Dichte: 1.2377 (rough estimate)
  • Schmelzpunkt: 160.0 to 165.0 deg-C
  • Siedepunkt: 345.65°C (rough estimate)
  • Flammpunkt: 425.7ºC at 760 mmHg
  • Brechungsindex: 1.5380 (estimate)
  • Löslichkeit: Soluble in hot toluene. (almost transparency)
  • PSA: 34.14000
  • LogP: 3.11540
  • Löslichkeit: Löslich in Essigsäure, Nitrobenzol, Amylalkohol und heißem Benzol, leicht löslich im heißen Ethanol, unlöslich im Wasser. Es ist gräulich gelb in konzentrierter Schwefelsäure.

1-Chloroanthraquinone Sicherheitsinformationen

  • Symbol: GHS07
  • Prompt:Warnung
  • Signalwort:Warning
  • Gefahrenhinweis: H315,H319,H335
  • Warnhinweis: P261,P305+P351+P338
  • Transportnummer gefährlicher Stoffe:NONH for all modes of transport
  • WGK Deutschland:3
  • Code der Gefahrenkategorie: 36/37/38
  • Sicherheitshinweise: S26-S37/39-S24/25
  • RTECS:CB6150000
  • Identifizierung gefährlicher Stoffe: Xi
  • Risikophrasen:R36/37/38
  • Lagerzustand:In dicht verschlossenen Behältern aufbewahren. An einem kühlen, trockenen und gut belüfteten Ort vor inkompatiblen Substanzen aufbewahren.
  • TSCA:Yes

1-Chloroanthraquinone Zolldaten

  • HS-CODE:29147090
  • Zolldaten:

    China Zollkodex:

    29147090

1-Chloroanthraquinone Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
Chemenu
CM283306-500g
1-Chloroanthracene-9,10-dione
82-44-0 95%+
500g
$86 2024-07-23
TRC
C364310-100g
1-Chloroanthraquinone
82-44-0
100g
$ 121.00 2023-04-18
TRC
C364310-50000mg
1-Chloroanthraquinone
82-44-0
50g
$ 87.00 2023-04-18
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
C0653-25G
1-Chloroanthraquinone
82-44-0 >98.0%(GC)
25g
¥210.00 2024-04-15
TRC
C364310-50g
1-Chloroanthraquinone
82-44-0
50g
$ 86.00 2023-09-08
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R005958-25g
1-Chloroanthraquinone
82-44-0 98%
25g
¥197 2024-05-21
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R005958-500g
1-Chloroanthraquinone
82-44-0 98%
500g
¥1080 2024-05-21
TRC
C364310-25g
1-Chloroanthraquinone
82-44-0
25g
$ 75.00 2023-09-08
Key Organics Ltd
AS-59737-500G
1-chloro-9,10-dihydroanthracene-9,10-dione
82-44-0 >97%
500g
£158.00 2025-02-09
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
C124325-100g
1-Chloroanthraquinone
82-44-0 ≥98.0%
100g
¥164.90 2023-09-03

1-Chloroanthraquinone Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen
1.1 Reagents: Fuming sulfuric acid Catalysts: Mercury sulfate ;  3 h, 120 °C
1.2 Reagents: Sodium chlorate Solvents: Water ;  2 h, 100 °C
Referenz
Anthraquinone derivatives
, Federal Republic of Germany, , ,

Synthetic Routes 2

Reaktionsbedingungen
1.1 Reagents: Sodium periodate Solvents: Ethyl acetate ,  Water ;  2 min, rt
1.2 20 min, rt
Referenz
Carbon-carbon cleavage of aryl diamines and quinone formation using sodium periodate. A novel application
Telvekar, Vikas N.; et al, Tetrahedron Letters, 2010, 51(30), 3940-3943

Synthetic Routes 3

Reaktionsbedingungen
1.1 Reagents: Phosphorus oxychloride ,  Phosphorus pentachloride ;  24 h, reflux
Referenz
Synthesis and characterization of 1-phenoxy-9,10-anthraquinones
Hu, Shi-Rong; et al, Organic Chemistry: An Indian Journal, 2008, 4(3), 210-213

Synthetic Routes 4

Reaktionsbedingungen
1.1 Reagents: Chlorine ;  90 min, 240 °C
Referenz
Halogenated anthraquinones
, Federal Republic of Germany, , ,

Synthetic Routes 5

Reaktionsbedingungen
1.1 Reagents: Oxygen Catalysts: Vanadium oxide (V2O5) ,  Thallium(I) nitrate ;  430 °C
Referenz
Halogen-substituted anthraquinones
, Federal Republic of Germany, , ,

Synthetic Routes 6

Reaktionsbedingungen
1.1 Reagents: Fuming sulfuric acid Catalysts: Mercury sulfate ;  3 h, 120 °C
1.2 Reagents: Sodium chlorate Solvents: Water ;  4 h, 100 °C; 2 h, 100 °C
Referenz
Chloroanthraquinones
, Federal Republic of Germany, , ,

Synthetic Routes 7

Reaktionsbedingungen
1.1 Reagents: tert-Butyl nitrite ,  Cupric chloride Solvents: Acetonitrile ;  1.5 h, 70 °C
Referenz
Synthesis of Mesodiphenylhelianthrene from 1-Aminoanthraquinone and the Structural Elucidation of Its Endoperoxide Species after Irradiation
Feng, Sheng-Jan; et al, Organic Letters, 2022, 24(29), 5266-5270

Synthetic Routes 8

Reaktionsbedingungen
1.1 Reagents: Zinc Solvents: Acetic acid ;  1 h, reflux
2.1 Reagents: Zinc Solvents: Acetic acid ;  24 h, reflux
2.2 Reagents: Water
3.1 Reagents: Phosphorus oxychloride ,  Phosphorus pentachloride ;  24 h, reflux
3.2 Reagents: Water ;  0 °C
Referenz
Study on synthesis and photochromism of 1-phenoxy-9,10-anthraquinone
Jiang, Shulian, Yingyong Huagong, 2011, 40(12), 2059-2062

Synthetic Routes 9

Reaktionsbedingungen
1.1 Reagents: Sulfuric acid Solvents: Acetic acid ,  Water
1.2 Reagents: Water
1.3 Reagents: Sodium bicarbonate Solvents: Water
2.1 Reagents: Potassium dichromate Solvents: Acetic acid ,  Water
Referenz
Application of organolithium and related reagents in synthesis. Part XVI. Synthetic strategies based on aromatic metalation. A concise regiospecific conversion of chlorobenzoic acids into their benzylated derivatives
Epsztajn, J.; et al, Monatshefte fuer Chemie, 1996, 127, 701-715

Synthetic Routes 10

Reaktionsbedingungen
1.1 Reagents: Sulfur
1.2 Solvents: Benzene
Referenz
Reaction of anthrone and its 1- and 4-substituted derivatives with sulfur in the presence of nucleophiles
Loskutov, V. A., Russian Journal of Organic Chemistry (Translation of Zhurnal Organicheskoi Khimii), 2000, 36(10), 1478-1481

Synthetic Routes 11

Reaktionsbedingungen
1.1 Reagents: Chlorine Catalysts: Phthalic anhydride ;  6 h, 195 - 200 °C
Referenz
Chloroanthraquinones
, Federal Republic of Germany, , ,

Synthetic Routes 12

Reaktionsbedingungen
1.1 Catalysts: 12-Tungstosilicic acid
Referenz
Preparation of anthraquinones
, Japan, , ,

Synthetic Routes 13

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Water ;  rt
Referenz
Oxidations in the light
Eckert, Alfred, Berichte der Deutschen Chemischen Gesellschaft [Abteilung] B: Abhandlungen, 1927, 60, 1691-3

Synthetic Routes 14

Reaktionsbedingungen
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran
1.2 -
1.3 Reagents: Water
2.1 Reagents: Sulfuric acid Solvents: Acetic acid ,  Water
2.2 Reagents: Water
2.3 Reagents: Sodium bicarbonate Solvents: Water
3.1 Reagents: Potassium dichromate Solvents: Acetic acid ,  Water
Referenz
Application of organolithium and related reagents in synthesis. Part XVI. Synthetic strategies based on aromatic metalation. A concise regiospecific conversion of chlorobenzoic acids into their benzylated derivatives
Epsztajn, J.; et al, Monatshefte fuer Chemie, 1996, 127, 701-715

Synthetic Routes 15

Reaktionsbedingungen
1.1 Reagents: Sodium chlorate Solvents: Water ;  4 h, 100 °C; 2 h, 100 °C
Referenz
Treatment of waste waters
, Federal Republic of Germany, , ,

Synthetic Routes 16

Reaktionsbedingungen
1.1 Reagents: Indium Solvents: 1-Butyl-3-methylimidazolium bromide ;  5 h, 95 °C
Referenz
Efficient indium-mediated dehalogenation of aromatics in ionic liquid media
Canete, Alvaro F.; et al, Molecules, 2013, 18, 398-407

Synthetic Routes 17

Reaktionsbedingungen
1.1 Reagents: Phosphorus oxychloride ,  Phosphorus pentachloride ;  24 h, reflux
1.2 Reagents: Water ;  0 °C
Referenz
Study on synthesis and photochromism of 1-phenoxy-9,10-anthraquinone
Jiang, Shulian, Yingyong Huagong, 2011, 40(12), 2059-2062

Synthetic Routes 18

Reaktionsbedingungen
1.1 Reagents: Zinc Solvents: Acetic acid ;  24 h, reflux
1.2 Reagents: Water
2.1 Reagents: Phosphorus oxychloride ,  Phosphorus pentachloride ;  24 h, reflux
2.2 Reagents: Water ;  0 °C
Referenz
Study on synthesis and photochromism of 1-phenoxy-9,10-anthraquinone
Jiang, Shulian, Yingyong Huagong, 2011, 40(12), 2059-2062

Synthetic Routes 19

Reaktionsbedingungen
1.1 Reagents: Zinc Solvents: Acetic acid ;  24 h, reflux
2.1 Reagents: Phosphorus oxychloride ,  Phosphorus pentachloride ;  24 h, reflux
Referenz
Synthesis and characterization of 1-phenoxy-9,10-anthraquinones
Hu, Shi-Rong; et al, Organic Chemistry: An Indian Journal, 2008, 4(3), 210-213

Synthetic Routes 20

Reaktionsbedingungen
1.1 Reagents: Sulfuric acid ,  Boric acid (H3BO3) ;  1 h, 165 °C; 0.5 h, 165 °C → 190 °C
1.2 Reagents: Water
2.1 Reagents: Zinc Solvents: Acetic acid ;  1 h, reflux
3.1 Reagents: Zinc Solvents: Acetic acid ;  24 h, reflux
3.2 Reagents: Water
4.1 Reagents: Phosphorus oxychloride ,  Phosphorus pentachloride ;  24 h, reflux
4.2 Reagents: Water ;  0 °C
Referenz
Study on synthesis and photochromism of 1-phenoxy-9,10-anthraquinone
Jiang, Shulian, Yingyong Huagong, 2011, 40(12), 2059-2062

Synthetic Routes 21

Reaktionsbedingungen
1.1 Reagents: Sulfuric acid ,  Boric acid (H3BO3) Solvents: Water ;  60 min, 165 °C; 30 min, 165 °C → 190 °C
2.1 Reagents: Zinc Solvents: Acetic acid ;  60 min, reflux
3.1 Reagents: Zinc Solvents: Acetic acid ;  24 h, reflux
4.1 Reagents: Phosphorus oxychloride ,  Phosphorus pentachloride ;  24 h, reflux
Referenz
Synthesis and characterization of 1-phenoxy-9,10-anthraquinones
Hu, Shi-Rong; et al, Organic Chemistry: An Indian Journal, 2008, 4(3), 210-213

Synthetic Routes 22

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid ,  Sulfuric acid ,  Sodium chlorate ,  Ammonium chloride Solvents: Water ;  4 h, reflux
Referenz
Chlorination of anthraquinone sulfonic acids
, United States, , ,

Synthetic Routes 23

Reaktionsbedingungen
Referenz
The Ullmann reaction of 1,5-dichloroanthraquinone
Tokita, Sumio; et al, Nippon Kagaku Kaishi, 1981, (6), 984-8

Synthetic Routes 24

Reaktionsbedingungen
1.1 Reagents: Zinc Solvents: Acetic acid ;  60 min, reflux
2.1 Reagents: Zinc Solvents: Acetic acid ;  24 h, reflux
3.1 Reagents: Phosphorus oxychloride ,  Phosphorus pentachloride ;  24 h, reflux
Referenz
Synthesis and characterization of 1-phenoxy-9,10-anthraquinones
Hu, Shi-Rong; et al, Organic Chemistry: An Indian Journal, 2008, 4(3), 210-213

Synthetic Routes 25

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid ,  Sodium chlorate Solvents: Water
Referenz
α-Chloroanthraquinone
Scott, W. J.; et al, Organic Syntheses, 1938, 18, 15-16

Synthetic Routes 26

Reaktionsbedingungen
1.1 Reagents: Hydrazine, phenyl- ,  Sulfur
1.2 Solvents: Water
Referenz
Reaction of anthrone and its 1- and 4-substituted derivatives with sulfur in the presence of nucleophiles
Loskutov, V. A., Russian Journal of Organic Chemistry (Translation of Zhurnal Organicheskoi Khimii), 2000, 36(10), 1478-1481

Synthetic Routes 27

Reaktionsbedingungen
1.1 Reagents: Potassium dichromate Solvents: Acetic acid ,  Water
Referenz
Application of organolithium and related reagents in synthesis. Part XVI. Synthetic strategies based on aromatic metalation. A concise regiospecific conversion of chlorobenzoic acids into their benzylated derivatives
Epsztajn, J.; et al, Monatshefte fuer Chemie, 1996, 127, 701-715

Synthetic Routes 28

Reaktionsbedingungen
1.1 Reagents: Iodobenzene diacetate Solvents: Acetone ;  10 min, rt
1.2 Reagents: Water ;  rt
Referenz
A novel application of (diacetoxyiodo)benzene for carbon-carbon cleavage of aryl diamines and synthesis of quinones
Telvekar, Vikas N.; et al, Synlett, 2010, (14), 2059-2062

1-Chloroanthraquinone Raw materials

1-Chloroanthraquinone Preparation Products

1-Chloroanthraquinone Lieferanten

Amadis Chemical Company Limited
Gold Mitglied
Audited Supplier Geprüfter Lieferant
(CAS:82-44-0)1-Chloroanthraquinone
Bestellnummer:A840334
Bestandsstatus:in Stock
Menge:1kg
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 30 August 2024 06:49
Preis ($):159.0

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